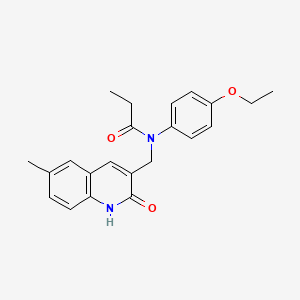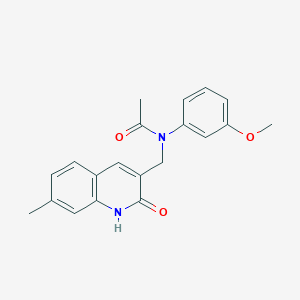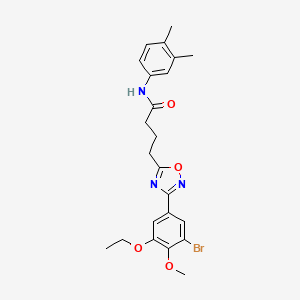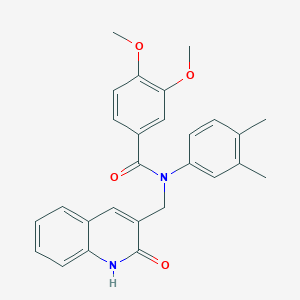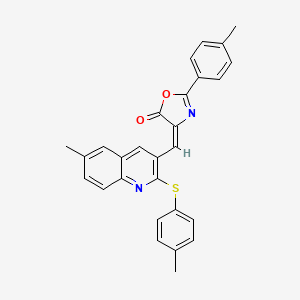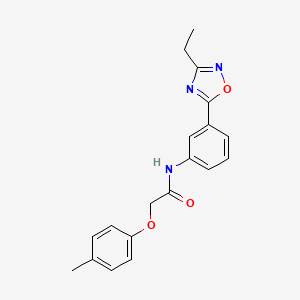
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-isopropoxypropyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-isopropoxypropyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-isopropoxypropyl)butanamide involves the inhibition of certain enzymes and proteins that are involved in the progression of cancer and inflammation. This compound has also been shown to modulate certain neurotransmitter receptors in the brain, which makes it a potential candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-isopropoxypropyl)butanamide exhibits potent anti-cancer and anti-inflammatory effects in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. This compound has a low toxicity profile and does not exhibit any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-isopropoxypropyl)butanamide in lab experiments is its high potency and specificity towards certain enzymes and proteins. However, one of the limitations of using this compound is its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the research and development of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-isopropoxypropyl)butanamide. Some of these include:
1. Further studies to elucidate the exact mechanism of action of this compound in various disease models.
2. Development of more cost-effective and scalable synthesis methods for this compound.
3. Exploration of the potential use of this compound as a fluorescent probe for imaging applications.
4. Studies to investigate the potential use of this compound in combination with other drugs for the treatment of cancer, inflammation, and neurological disorders.
5. Investigation of the potential use of this compound in other areas of scientific research, such as materials science and catalysis.
Conclusion:
In conclusion, 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-isopropoxypropyl)butanamide is a promising compound that has shown potential applications in various fields of scientific research. Its high potency and specificity towards certain enzymes and proteins make it a valuable tool for lab experiments. Further research and development of this compound may lead to the discovery of new treatments for cancer, inflammation, and neurological disorders.
Métodos De Síntesis
The synthesis method of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-isopropoxypropyl)butanamide involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with ethyl chloroformate to form 2-chlorobenzoyl isocyanate. The final step involves the reaction of 2-chlorobenzoyl isocyanate with 3-isopropoxypropylamine and 4-(2-hydroxyethyl) piperazine to form the desired compound.
Aplicaciones Científicas De Investigación
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-isopropoxypropyl)butanamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. This compound has also been studied for its potential use as a fluorescent probe for imaging applications.
Propiedades
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-propan-2-yloxypropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O3/c1-13(2)24-12-6-11-20-16(23)9-5-10-17-21-18(22-25-17)14-7-3-4-8-15(14)19/h3-4,7-8,13H,5-6,9-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOSZFCTZRKWBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7705212.png)
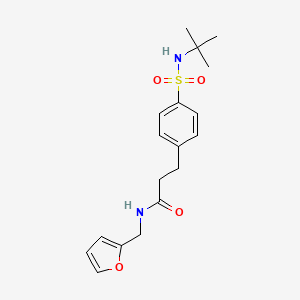
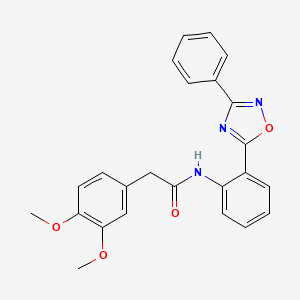
![N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B7705244.png)


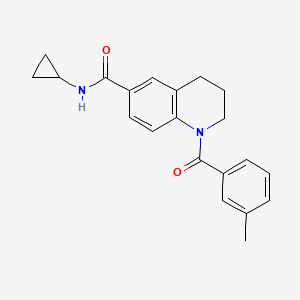
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide](/img/structure/B7705288.png)
